Arterolane-d6 Tosylate Salt
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H36N2O4 |
|---|---|
Molecular Weight |
398.6 g/mol |
InChI |
InChI=1S/C22H36N2O4/c1-20(2,23)13-24-19(25)12-14-3-5-21(6-4-14)26-22(28-27-21)17-8-15-7-16(10-17)11-18(22)9-15/h14-18H,3-13,23H2,1-2H3,(H,24,25)/i1D3,2D3 |
InChI Key |
VXYZBLXGCYNIHP-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2)(C([2H])([2H])[2H])N |
Canonical SMILES |
CC(C)(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2)N |
Origin of Product |
United States |
Synthetic Strategies and Deuteration of Arterolane and Its Analogues
Established Synthetic Pathways for Arterolane (B1665781) (OZ277)
The synthesis of Arterolane, a synthetic ozonide, has been a subject of extensive research, leading to the establishment of reliable and scalable production methods. thieme-connect.comebi.ac.uk A key feature of Arterolane's structure is the 1,2,4-trioxolane (B1211807) ring, which is crucial for its antimalarial activity. nih.gov
A widely recognized synthetic route involves a "co-ozonolysis" reaction. wisc.edu This process starts with the ozonolysis of O-methyl-2-adamantanone oxime. thieme-connect.com The resulting carbonyl oxide intermediate then undergoes a 1,3-dipolar cycloaddition with a suitable cyclohexanone (B45756) derivative. thieme-connect.com Specifically, the synthesis often utilizes methyl 4-oxocyclohexylacetate as the cycloaddition partner. wisc.edu This reaction sequence stereoselectively forms the core ozonide ester structure of Arterolane. thieme-connect.comwisc.edu
Following the formation of the ozonide ester, a hydrolysis step is carried out to yield the corresponding carboxylic acid. wisc.edu This acid is a key intermediate that can be converted into various amides, including Arterolane. wisc.edu The amidation is typically achieved by activating the carboxylic acid, for instance, by forming an active ester with 1-hydroxybenzotriazole (B26582) (HOBt) and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), followed by reaction with the appropriate amine. wisc.edu This modular approach allows for the synthesis of a wide range of Arterolane analogues for structure-activity relationship (SAR) studies. wisc.eduresearchgate.net
Isotopic Labeling Approaches for Arterolane-d6 Synthesis
Isotopically labeled compounds like Arterolane-d6 are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The introduction of deuterium (B1214612) atoms can alter the metabolic profile of a drug, often leading to a longer half-life, a phenomenon known as the kinetic isotope effect.
The synthesis of Arterolane-d6 requires the specific incorporation of six deuterium atoms. While the precise, published methodology for Arterolane-d6 is not widely detailed, general strategies for deuterium incorporation in organic synthesis are well-established. snnu.edu.cn These methods often involve the use of deuterated reagents or solvents. snnu.edu.cngoogle.com
Common approaches include:
Reductive Deuteration: Using deuterium-donating reducing agents like lithium aluminum deuteride (B1239839) (LiAlD4) or sodium borodeuteride (NaBD4) to reduce carbonyls or esters, thereby introducing deuterium atoms. organic-chemistry.org
Catalytic H/D Exchange: Employing transition metal catalysts (e.g., iridium, palladium) in the presence of a deuterium source, such as deuterium gas (D2) or heavy water (D2O), to exchange hydrogen atoms for deuterium at specific positions. snnu.edu.cnosti.gov
Base-Catalyzed H/D Exchange: Using a base to deprotonate an acidic C-H bond, followed by quenching with a deuterium source like D2O. osti.gov
For Arterolane-d6, the deuterium atoms are located on the piperidine (B6355638) ring, suggesting that a deuterated version of the piperidine-containing amine precursor is likely used in the synthesis.
The most logical approach for synthesizing Arterolane-d6 is to prepare a deuterated version of the amine side chain and then couple it with the ozonide carboxylic acid intermediate. This strategy avoids exposing the sensitive peroxide bond of the trioxolane ring to the potentially harsh conditions of some deuteration reactions.
The synthesis would likely proceed as follows:
Synthesis of the Deuterated Amine: The required deuterated N,N-dimethylpiperidin-4-amine precursor would be synthesized. This could be achieved through various methods, such as the reductive amination of a deuterated piperidone derivative or by building the ring from smaller deuterated fragments.
Adaptation of the Main Synthetic Route: The established synthetic pathway for Arterolane is then followed, with the key modification being the use of the deuterated amine in the final amidation step. The ozonide carboxylic acid intermediate is coupled with the deuterated amine, using standard peptide coupling reagents like HOBt/EDCI, to yield Arterolane-d6. wisc.edu
This approach ensures that the isotopic label is introduced late in the synthesis, which is generally more efficient and minimizes the loss of expensive deuterated material.
Deuterium Incorporation Methodologies
Optimization of Arterolane-d6 Tosylate Salt Formation
The final step in the preparation of the active pharmaceutical ingredient (API) is often the formation of a salt to improve properties such as stability, solubility, and handling. researchgate.net For Arterolane-d6, the tosylate (p-toluenesulfonate) salt is a common form. semanticscholar.orgresearchgate.net
The optimization of the salt formation process is crucial to ensure high yield, purity, and the desired crystalline form of the final product. Key parameters that are typically optimized include:
Solvent System: The choice of solvent is critical for both the reaction and the crystallization of the salt. A solvent system is needed where the free base and the p-toluenesulfonic acid are soluble, but the resulting tosylate salt has limited solubility, allowing it to crystallize out. Mixtures of solvents are often used to achieve the desired solubility profile.
Stoichiometry: The molar ratio of the Arterolane-d6 free base to p-toluenesulfonic acid needs to be carefully controlled. Typically, a stoichiometric amount or a slight excess of the acid is used to ensure complete conversion to the salt.
Temperature and Time: The reaction temperature and duration are optimized to ensure the reaction goes to completion without causing degradation of the product. The cooling profile during crystallization is also critical for controlling the crystal size and morphology.
Purification: After crystallization, the salt is typically isolated by filtration and washed with a suitable solvent to remove any unreacted starting materials or impurities. Further recrystallization steps may be necessary to achieve the required purity.
The resulting this compound must then be thoroughly characterized to confirm its identity, purity, and solid-state properties before it can be used in further studies. synzeal.comorientjchem.org
Physicochemical Characterization and Solid State Research of Arterolane D6 Tosylate Salt
Advanced Characterization Techniques for Salt Forms
The selection of an appropriate salt form of an API is a critical step in drug development, and its subsequent characterization is paramount. A variety of advanced analytical techniques are employed to elucidate the solid-state properties of salt forms like Arterolane-d6 Tosylate Salt. nih.gov These methods provide a comprehensive picture of the material's structure, thermal behavior, and physical appearance.
Powder X-ray Diffraction (PXRD) is a fundamental technique used to identify the crystalline phase of a material. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint." For this compound, PXRD would be used to confirm its crystalline nature and to identify different polymorphic forms if they exist.
Dynamic Vapor Sorption (DVS) analysis is employed to assess the hygroscopicity of a compound. nih.gov This is particularly important as the uptake of water can affect the physical and chemical stability of the API. A DVS experiment would measure the change in mass of an this compound sample as it is exposed to varying levels of relative humidity.
Thermogravimetric Analysis (TGA) provides information on the thermal stability of a material and the presence of volatile components like solvents or water. The sample is heated at a controlled rate, and its mass loss is measured. A TGA thermogram of this compound would indicate its decomposition temperature and any mass loss associated with desolvation.
Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as a function of temperature or time. nih.gov This technique can identify melting points, glass transitions (for amorphous materials), and solid-state phase transformations. For this compound, DSC would be crucial in determining its melting point and identifying any polymorphic transitions.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of a material. nih.gov SEM images of this compound would reveal the shape and size of the crystals, which can impact properties like flowability and dissolution.
A summary of the expected findings from these techniques for a hypothetical batch of this compound is presented in the table below.
| Technique | Parameter Measured | Hypothetical Finding for this compound |
| PXRD | Diffraction Angle (2θ) | Unique peaks indicating a specific crystalline form. |
| DVS | Mass Change with Humidity | Low water uptake, suggesting non-hygroscopic nature. |
| TGA | Mass Loss with Temperature | Stable up to a high temperature, with minimal initial mass loss. |
| DSC | Heat Flow | A sharp endotherm indicating a distinct melting point. |
| SEM | Surface Morphology | Images revealing a consistent crystal habit, such as needles or plates. |
Polymorphism and Amorphous Forms of Arterolane (B1665781) Tosylate Salts
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit different physicochemical properties, including solubility, melting point, and stability. The existence of polymorphism in Arterolane Tosylate salts would necessitate a thorough screening and characterization process to identify and control the desired form. researchgate.netwisc.edu
The amorphous form, lacking a long-range ordered crystal lattice, typically exhibits higher solubility but may have lower physical stability compared to its crystalline counterparts. The potential for Arterolane Tosylate salts to exist in an amorphous state would also be investigated, as this could offer formulation advantages or challenges.
The table below outlines the potential solid-state forms of Arterolane Tosylate salts and their key characteristics.
| Solid-State Form | Structural Characteristics | Potential Physicochemical Properties |
| Polymorph I | Unique crystal lattice arrangement. | Thermodynamically stable form with lower solubility. |
| Polymorph II | Different crystal lattice arrangement from Form I. | Metastable form with higher solubility. |
| Amorphous Form | Lacks a defined crystal structure. | Highest solubility but may be prone to crystallization over time. |
Crystal Habit and Morphology Studies
For Arterolane Tosylate salts, studies would be conducted to understand how different crystallization conditions (e.g., solvent, temperature, and cooling rate) can affect the resulting crystal habit. nih.gov For instance, crystallization from one solvent might yield needle-like crystals, while another could produce plate-like crystals. nih.gov These different habits, even of the same polymorphic form, can have different surface properties and thus different behaviors. mdpi.com
The following table summarizes how different crystal habits of Arterolane Tosylate salts could impact its properties.
| Crystal Habit | Description | Potential Impact on Properties |
| Needle-like | Acicular, elongated crystals. | May exhibit poor flowability and compaction properties. |
| Plate-like | Flat, planar crystals. | Can have good dissolution characteristics but may also have flow issues. |
| Equant/Prismatic | Crystals with roughly equal dimensions. | Often preferred for good flowability and processing characteristics. |
Analytical Methodologies for Arterolane D6 Tosylate Salt
Development and Validation of Chromatographic Techniques
Chromatographic techniques are fundamental in the separation, identification, and quantification of Arterolane-d6 Tosylate Salt and its related substances. The development of these methods is guided by international standards to ensure they are reliable and reproducible.
High-Performance Liquid Chromatography (HPLC) Methodologies for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated according to International Conference on Harmonisation (ICH) guidelines. researchgate.net
A typical RP-HPLC method for a related compound, Arterolane (B1665781) Maleate, in combination with another drug, utilized a C18 column (250 mm x 4.6 mm, 5 µm particle size). The separation was achieved using a mobile phase consisting of a phosphate (B84403) buffer, acetonitrile, and methanol (B129727) in a 40:30:30 v/v ratio, with a flow rate of 1.0 ml/min. researchgate.net While specific parameters for this compound may vary, this provides a general framework. The linearity of such methods is established across a concentration range, with correlation coefficients expected to be ≥0.999. researchgate.net
Validation of these HPLC methods involves assessing parameters such as precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For instance, in a study on Arterolane Maleate, the precision was demonstrated by relative standard deviation (%RSD) values of less than 2%. The accuracy was confirmed with percentage recoveries typically falling within the range of 99.47% to 100.72%. researchgate.net The LOD and LOQ for Arterolane Maleate were found to be 0.172 µg/ml and 0.524 µg/ml, respectively. researchgate.net These validated methods are then applied for the routine quantitative analysis of the compound in its dosage forms. researchgate.net
Table 1: Example HPLC Method Parameters for a Related Arterolane Compound
| Parameter | Value |
| Column | Hypersil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer: Acetonitrile: Methanol (40:30:30 v/v) |
| Flow Rate | 1.0 ml/min |
| Retention Time (Arterolane Maleate) | 3.353 min |
| Linearity Range (Arterolane Maleate) | 20-70 µg/ml |
| Correlation Coefficient | 0.999 |
| LOD (Arterolane Maleate) | 0.172 µg/ml |
| LOQ (Arterolane Maleate) | 0.524 µg/ml |
Note: This data is for Arterolane Maleate and serves as an illustrative example. researchgate.net
High-Performance Thin Layer Chromatography (HPTLC) for Screening
High-Performance Thin Layer Chromatography (HPTLC) serves as a valuable tool for the screening and purity assessment of pharmaceutical compounds. epo.org It offers a high-throughput and cost-effective method for qualitative analysis. In the context of drug development, HPTLC can be used to assess the purity of compounds like this compound. epo.org The technique allows for the simultaneous analysis of multiple samples, making it efficient for screening purposes.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is another important analytical technique with various applications in pharmaceutical analysis, including impurity profiling and determining the percentage of purity of compounds. scirp.org GC is particularly useful for analyzing residual solvents that may be present from the manufacturing process. scirp.org When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for the identification of unknown impurities. scirp.org The United States Pharmacopeia (USP) provides guidelines on the basic theory and separation techniques of GC for pharmaceutical applications. scirp.org
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound, providing detailed information about its molecular structure and the presence of any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structure elucidation of organic molecules. rsc.org For this compound, ¹H, ¹³C, and ²H NMR would be employed.
¹H NMR provides information on the number, environment, and connectivity of protons in the molecule.
¹³C NMR offers insights into the carbon skeleton of the compound.
²H NMR (Deuterium NMR) is specifically used to confirm the position and incorporation of the deuterium (B1214612) atoms in the deuterated analogue, Arterolane-d6.
The purity of compounds is often assessed by NMR, and chemical shifts are reported in parts per million (ppm) relative to a standard. epo.orgwisc.edu Automated machine learning frameworks are being developed to aid in the rapid structure elucidation from routine NMR spectra. rsc.org
Mass Spectrometry (MS) and LC-MS/MS for Metabolite and Impurity Identification
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective technique for identifying and quantifying metabolites and impurities. edqm.euethernet.edu.et This technique is crucial throughout the drug development process. ethernet.edu.et
In the analysis of this compound, LC-MS/MS would be used to:
Confirm the molecular weight of the compound.
Identify process-related impurities and degradation products. researchgate.net
Study the metabolic fate of the drug by identifying its metabolites.
The use of a deuterated internal standard, such as in the case of N-nitrosodimethyl-d6-amine for NDMA analysis, is a common practice in quantitative LC-MS/MS methods to ensure accuracy. edqm.eu The method involves separating the sample by UHPLC and analyzing it by tandem mass spectrometry in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. edqm.eu
Fourier Transform Infrared (FT-IR) Spectroscopy for Salt Form Confirmation
Fourier Transform Infrared (FT-IR) spectroscopy is a potent analytical technique for the confirmation of the salt form of a pharmaceutical compound by identifying the characteristic vibrational frequencies of its functional groups. In the case of this compound, FT-IR analysis serves to verify the presence of the tosylate counter-ion in conjunction with the Arterolane-d6 molecule. This confirmation is achieved by identifying the specific absorption bands associated with the sulfonate group of the tosylate moiety.
The formation of the tosylate salt introduces distinct vibrational modes that are absent in the free base form of Arterolane-d6. The most prominent of these are the stretching vibrations of the sulfonate group (SO₃⁻). The FT-IR spectrum of a tosylate salt is characterized by strong absorption bands corresponding to the symmetric and antisymmetric stretching of the S=O bonds. mdpi.com Typically, the antisymmetric stretching vibrations of the S=O bond in sulfonate salts are observed in the region of 1180-1250 cm⁻¹, while the symmetric stretching vibrations appear around 1030-1070 cm⁻¹. researchgate.net The presence of these strong and distinct peaks provides clear evidence of the sulfonic acid group in its salt form. mdpi.comresearchgate.net
Additionally, other vibrations related to the tosylate structure, such as those from the aromatic ring of the toluene (B28343) group, will be present. However, the most definitive confirmation of the tosylate salt formation comes from the characteristic absorptions of the sulfonate group. The interaction between the Arterolane-d6 cation and the tosylate anion can also induce slight shifts in the vibrational frequencies of the functional groups within the Arterolane-d6 structure itself when compared to its free form. mdpi.com
A summary of the expected characteristic FT-IR absorption peaks for the tosylate moiety in this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Sulfonate (SO₃⁻) | Antisymmetric S=O Stretch | 1180 - 1250 | Strong |
| Sulfonate (SO₃⁻) | Symmetric S=O Stretch | 1030 - 1070 | Strong |
| Aromatic C-H | Bending (out-of-plane) | ~815 | Strong |
| Aromatic C=C | Stretching | ~1600, ~1495 | Medium to Weak |
This table presents generalized expected peak positions for a tosylate salt based on established spectroscopic data. mdpi.comresearchgate.net The exact positions can vary slightly based on the specific molecular environment.
Application of Arterolane-d6 as an Internal Standard in Quantitative Analysis
In quantitative bioanalysis, particularly when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving precision and accuracy. clearsynth.comnih.gov Arterolane-d6, which is Arterolane with six of its hydrogen atoms replaced by deuterium, is an ideal internal standard for the quantification of Arterolane in biological matrices. clearsynth.comlcms.cz
The fundamental principle behind using a SIL-IS is that it is chemically identical to the analyte of interest but has a different mass due to the isotopic substitution. clearsynth.com This subtle difference allows the mass spectrometer to distinguish between the analyte (Arterolane) and the internal standard (Arterolane-d6). Because of their near-identical physicochemical properties, the deuterated standard co-elutes with the non-labeled analyte during chromatography and experiences similar effects during sample preparation (e.g., extraction recovery) and ionization in the mass spectrometer (e.g., ion suppression or enhancement). clearsynth.comscispace.com
By adding a known concentration of Arterolane-d6 to every sample and calibration standard at the beginning of the analytical process, any variations that occur during sample handling, injection, and analysis are effectively normalized. lcms.cznih.gov The concentration of the analyte in a sample is determined by calculating the ratio of the analyte's response to the internal standard's response and comparing this to a calibration curve generated using the same response ratio. clearsynth.com This ratiometric approach significantly improves the robustness, precision, and accuracy of the quantitative method. scispace.com
The use of deuterated internal standards is a widely adopted practice in regulated bioanalysis for pharmaceuticals. nih.govnih.gov For instance, the quantification of the antimalarial drug piperaquine, often co-administered with arterolane, has been successfully achieved using its deuterated internal standard (PQ-d6). researchgate.net This precedent further underscores the suitability and necessity of using Arterolane-d6 for the reliable quantification of Arterolane in complex biological samples, such as plasma or whole blood, which are prone to matrix effects. lcms.czscispace.com
The table below summarizes the key research findings and advantages of employing Arterolane-d6 as an internal standard in quantitative analysis.
| Feature | Detailed Research Finding/Advantage |
| Matrix Effect Compensation | Deuterated standards co-elute with the analyte, effectively correcting for variations in ionization efficiency caused by matrix components, leading to more accurate results. clearsynth.comlcms.cz |
| Improved Precision & Accuracy | The use of a SIL-IS significantly reduces variability from sample preparation and instrument response, resulting in lower relative standard deviations (RSDs) and improved overall assay precision. scispace.com |
| Correction for Extraction Variability | As Arterolane-d6 has virtually identical extraction properties to Arterolane, it accurately reflects and corrects for any analyte loss during the sample extraction process. scispace.com |
| Enhanced Method Robustness | The internal standard method is less susceptible to minor variations in experimental conditions, making the analytical method more reliable and transferable between laboratories. clearsynth.comnih.gov |
| Regulatory Acceptance | The use of stable isotope-labeled internal standards is the recommended best practice by regulatory agencies for bioanalytical method validation. nih.gov |
Chemical Stability and Degradation Pathway Studies of Arterolane D6 Tosylate Salt
Iron-Mediated Degradation Kinetics in In Vitro Systems
The degradation of Arterolane (B1665781), and by extension its deuterated form, is significantly influenced by the presence of iron, particularly ferrous iron (Fe(II)). This interaction is central to its proposed mechanism of action. The peroxide bond within the 1,2,4-trioxolane (B1211807) ring of Arterolane is believed to undergo reductive activation by ferrous heme. acs.org This process involves an electron transfer from the iron to the peroxide bond, leading to the formation of reactive oxygen and subsequent carbon-centered radicals. mdpi.comacs.orgliverpool.ac.uk
This iron-mediated degradation is not only crucial for its biological activity but also a key pathway for its chemical breakdown in relevant in vitro systems. The kinetics of this degradation are dependent on the concentration of both the Arterolane compound and the iron species. The bulky adamantane (B196018) group adjacent to the peroxide bridge is thought to provide some steric hindrance, thereby modulating the rate of this iron-mediated degradation. liverpool.ac.uknih.gov This controlled reactivity is a deliberate design feature to ensure the compound remains stable until it reaches its target.
Stability Under Varied Environmental Conditions (e.g., pH, Oxidation, Light, Humidity, Temperature)
Comprehensive forced degradation studies have shown that Arterolane is susceptible to a range of environmental conditions beyond just acidic pH. nih.govresearchgate.net These studies are essential for understanding the compound's intrinsic stability and for developing stable formulations.
The drug has been found to be unstable under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic conditions. nih.govresearchgate.net Exposure to basic conditions, similar to acidic conditions, results in significant degradation. orientjchem.org Oxidative stress, for instance, using hydrogen peroxide, also leads to the breakdown of the molecule. orientjchem.org Furthermore, the compound has shown instability under photolytic conditions, meaning exposure to light can induce degradation. nih.govresearchgate.net Thermal stability studies are also a critical component of understanding its profile, although specific data on Arterolane-d6 Tosylate Salt was not found in the provided search results. The collective findings from these stress tests indicate that Arterolane is a sensitive molecule requiring careful handling and formulation to prevent degradation.
| Condition | Observation | Reference |
|---|---|---|
| Acid Hydrolysis (0.1 N HCl) | Unstable, significant degradation observed. | nih.govresearchgate.netdergipark.org.tr |
| Base Hydrolysis (5 N NaOH) | Slightly unstable, degradation occurs. | orientjchem.org |
| Oxidative (3% Hydrogen Peroxide) | Slightly unstable, degradation observed. | orientjchem.org |
| Photolytic | Unstable, degradation upon exposure to light. | nih.govresearchgate.net |
| Thermal | Data not specifically found for this compound, but generally a required stress test. | biotech-asia.org |
Identification and Structural Elucidation of Chemical Degradation Products
The investigation into the degradation of Arterolane has led to the identification and characterization of several degradation products (DPs). nih.gov Using techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), researchers have been able to separate and propose structures for these new entities. nih.govresearchgate.net
In one study, four unique degradation products were observed under forced degradation conditions. nih.gov The structures of these DPs were initially proposed based on their accurate mass and fragmentation patterns from mass spectrometry. nih.gov The major degradation product, designated as DP4, was isolated, and its structure was definitively confirmed using a suite of spectroscopic techniques, including HRMS, ¹H NMR, ¹³C NMR, HMBC, DEPT 135, and Deuterated NMR spectroscopy. nih.gov The formation of these degradation products is thought to occur through the breakdown of the parent molecule, which may involve the cleavage of the 1,2,4-trioxolane ring and other subsequent reactions. nih.gov
| Degradation Product (DP) | Method of Identification | Proposed Formation Pathway | Reference |
|---|---|---|---|
| DP1, DP2, DP3, DP4 | LC-HRMS | Breakdown of the 1,2,4-trioxolane moiety and other rearrangements. | nih.govresearchgate.net |
| DP4 (Major Product) | HRMS, ¹H NMR, ¹³C NMR, HMBC, DEPT 135, Deuterated NMR | Breakdown of (1r,3r,5r,7r)-2-methoxyadamantan-2-ol from Arterolane. | nih.gov |
Impurity Profiling and Characterization of Arterolane D6 Tosylate Salt
Sources of Impurities in Synthesis and Storage
Impurities in Arterolane-d6 Tosylate Salt can originate from various stages, including the synthetic process and subsequent storage. They are generally categorized as process-related, degradation-related, or residual impurities.
Process-Related Impurities (Starting Materials, Intermediates, By-products)
The synthesis of Arterolane (B1665781) is a multi-step process, with the key step being a Griesbaum co-ozonolysis reaction. beilstein-journals.orgthieme-connect.com Impurities can be introduced from raw materials or generated as intermediates and by-products during the synthesis.
Starting Materials: Incomplete consumption of starting materials, such as the adamantane (B196018) and cyclohexane (B81311) precursors, can result in their presence in the final product. thieme-connect.com The purity of these initial building blocks is crucial to minimizing downstream impurities.
Intermediates: Unreacted synthetic intermediates from the various steps leading to the final molecule can persist if purification steps are not optimal.
By-products: The core ozonolysis reaction, while selective, can generate by-products. unl.edutapi.com For instance, side reactions during the formation of the trioxolane ring or subsequent functional group transformations may lead to structurally similar impurities that are challenging to separate. beilstein-journals.orgresearchgate.net One documented process impurity is an alkene that can be removed by further ozonation and HPLC purification. unl.edu
| Impurity Type | Potential Source | Mitigation Strategy |
|---|---|---|
| Unreacted Starting Materials | Incomplete reaction of adamantane or cyclohexane precursors. | Optimization of reaction conditions (stoichiometry, temperature, time). |
| Synthetic Intermediates | Carry-over from intermediate steps of the synthesis. | Efficient purification after each synthetic step (e.g., crystallization, chromatography). |
| Reaction By-products | Side reactions during ozonolysis or subsequent chemical modifications. beilstein-journals.orgunl.edu | Highly selective reaction conditions; advanced purification of the final product. tapi.com |
| Alkene Impurity | Incomplete ozonolysis of the precursor alkene. unl.edu | Secondary ozonation followed by HPLC purification. unl.edu |
Degradation-Related Impurities
The 1,2,4-trioxolane (B1211807) ring in Arterolane is inherently unstable under certain conditions, making the molecule susceptible to degradation. Forced degradation studies, conducted according to ICH guidelines, have shown that Arterolane is not stable under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic stress. nih.govorientjchem.org These studies identified four unique degradation products (DPs). nih.gov The cleavage of the peroxide bond is a primary degradation pathway. orientjchem.org
The major degradation product, designated DP4, is formed from the breakdown of (1r,3r,5r,7r)-2-methoxyadamantan-2-ol from the parent molecule. researchgate.net Another identified product, DP3, involves the formation of a diol at the trioxolane moiety. researchgate.net
| Degradation Product ID | Stress Condition | Proposed Formation Pathway | Reference |
|---|---|---|---|
| DP1, DP2, DP3, DP4 | Hydrolytic (Acid, Base, Neutral), Oxidative, Photolytic | General degradation of the Arterolane structure. | nih.gov |
| DP3 | Hydrolytic/Oxidative | Diol formation at the 1,2,4-trioxolane moiety. | researchgate.net |
| DP4 (Major) | Hydrolytic/Oxidative | Breakdown involving the (1r,3r,5r,7r)-2-methoxyadamantan-2-ol portion of the molecule. | researchgate.net |
Residual Solvents and Inorganic Impurities
Organic solvents are used throughout the synthesis and purification of active pharmaceutical ingredients (APIs). A specific headspace gas chromatographic (HSGC) method has been developed and validated for the determination of ten potential residual solvents in Arterolane Maleate bulk drug. nih.govnih.gov These solvents must be controlled within specified limits due to their potential toxicity.
Inorganic impurities can include reagents, catalysts, and inorganic salts from workup procedures. While specific inorganic impurities for this compound are not detailed in the literature, sources could include residual catalysts from synthetic steps or inorganic acids/bases used for pH adjustment. The p-toluenesulfonic acid used to form the tosylate salt could also be a source of related impurities if not adequately removed.
| Solvent Name | ||||
|---|---|---|---|---|
| Pentane | Ethanol | 2-Methylpentane | n-Heptane | 3-Methylpentane |
| n-Hexane | Methylcyclopentane | Cyclohexane | Benzene | Dichloromethane |
| Source: Gupta A, et al. J Pharm Bioallied Sci. 2010. nih.gov |
Strategies for Impurity Isolation and Purification
The isolation and purification of impurities are essential for their characterization and for obtaining a high-purity drug substance. A combination of chromatographic techniques is typically employed.
Chromatography: High-Performance Liquid Chromatography (HPLC) is a primary tool for both analyzing and purifying impurities. researchgate.net Due to the polar nature of Arterolane and some of its degradation products, conventional reversed-phase (C18) columns provide inadequate retention. researchgate.netebi.ac.uk Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be a superior method, offering improved retention and better separation of Arterolane from its degradation products. nih.govebi.ac.ukresearchgate.net For isolating larger quantities of impurities for structural analysis, preparative HPLC is used. nih.gov
Precipitation and Crystallization: These techniques are widely used to purify the final product and remove significant quantities of impurities, including unreacted starting materials and by-products. up.ac.za
Solid-Phase Extraction (SPE) and Column Chromatography: These methods are used for sample clean-up and fractionation of complex mixtures to enrich and isolate minor components before analysis. mdpi.com Passing a dissolved residue through a silica (B1680970) plug is a common laboratory technique to remove impurities. ntu.edu.sgjove.com
Advanced Techniques for Impurity Structural Elucidation
Once an impurity is isolated, its structure must be determined. This is accomplished using a combination of powerful spectroscopic and spectrometric techniques.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a cornerstone for impurity analysis. nih.gov It provides accurate mass measurements, which allow for the determination of the elemental composition of an impurity. Fragmentation patterns (MS/MS) offer further clues to the molecule's structure. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structural elucidation of organic molecules. conicet.gov.ar For complex impurities like those of Arterolane, a suite of one-dimensional and two-dimensional NMR experiments is required. The structure of the major degradation product (DP4) was confirmed using ¹H NMR, ¹³C NMR, DEPT 135, HMBC, and even deuterated NMR spectroscopy. nih.govresearchgate.net
Gas Chromatography (GC): For volatile impurities like residual solvents, headspace gas chromatography (HSGC) coupled with a Flame Ionization Detector (FID) is the standard method for quantification. nih.govnih.gov Coupling GC with a mass spectrometer (GC-MS) can be used for identification.
The integrated use of these techniques (e.g., LC-HRMS and NMR) provides the comprehensive data needed to confidently identify and characterize the impurities present in this compound, ensuring the quality and safety of the API. conicet.gov.ar
Preclinical Metabolic Investigations of Arterolane and Deuterated Analogues Non Human Models
In Vitro Metabolic Stability Studies (e.g., Hepatic Microsomes, Hepatocytes from Non-Human Species)
In vitro metabolic stability assays are crucial in preclinical drug development to predict a compound's behavior in vivo. nuvisan.com These studies help determine parameters like intrinsic clearance and half-life, which are essential for forecasting pharmacokinetic properties such as bioavailability and dosing regimens. nuvisan.comnih.gov For arterolane (B1665781) and its analogues, these investigations have been performed using various non-human derived systems, including hepatic microsomes and hepatocytes. nuvisan.comsygnaturediscovery.com
The primary goals of these assessments are to determine metabolic stability and identify the main metabolic routes. nih.gov Hepatic microsomes, a subcellular fraction containing cytochrome P450 (CYP) enzymes, are a common tool for studying Phase I metabolism. nih.govbioivt.com The S9 fraction, which contains both microsomes and cytosolic enzymes, allows for the investigation of both Phase I and Phase II biotransformations. nih.gov Hepatocytes, being whole cells, provide a more physiologically relevant model that incorporates cellular uptake and the full complement of metabolic enzymes. nuvisan.comsygnaturediscovery.com
Studies on arterolane have identified the cytochrome P450 isozyme CYP3A4 as the primary enzyme responsible for its metabolism in human liver microsomes. nafdac.gov.ngnih.gov However, investigations in rats suggest that while intestinal CYP3A may be involved in its dose-dependent bioavailability, hepatic CYP3A4 is unlikely to be a major contributor to its systemic clearance. nafdac.gov.ng The rapid clearance of arterolane has been linked to both its hepatic metabolism and the inherent instability of its peroxide bond in the presence of iron. biorxiv.orgresearchgate.net
Table 1: Summary of In Vitro Metabolic Stability Findings for Arterolane in Non-Human Models
| In Vitro System | Species | Key Findings | Citations |
| Liver Microsomes | Rat, Human | CYP3A4 is the primary metabolizing enzyme in human microsomes. nafdac.gov.ngnih.gov Deuteration of analogues has been shown to decrease intrinsic clearance and increase half-life. juniperpublishers.comnih.gov | nafdac.gov.ngnih.govjuniperpublishers.comnih.gov |
| Hepatocytes | Rat, Human | Used to characterize metabolites and confirm metabolic pathways observed in microsomes. d-nb.info Human hepatocytes are used to simulate human metabolism and compare profiles with preclinical species. sygnaturediscovery.com | sygnaturediscovery.comd-nb.info |
| S9 Fraction | Rat, Human | Utilized for comprehensive metabolite identification, containing both Phase I (microsomal) and Phase II (cytosolic) enzymes. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Identification and Characterization of Preclinical Metabolites in Non-Human Biological Matrices
Identifying drug metabolites is a critical step in drug development to understand a compound's efficacy and potential toxicity. nih.govresearchgate.net Comprehensive studies have been conducted to identify and characterize the metabolites of arterolane in various non-human biological matrices, including plasma, urine, and feces from rats, following incubation with liver microsomes and S9 fractions. researchgate.netresearchgate.net
A detailed investigation using rat and human liver microsomes (RLM and HLM) and human S9 fractions led to the observation of 15 Phase I metabolites. researchgate.net These metabolites were formed through several biotransformation pathways, including hydroxylation, dihydroxylation, oxidation, and scission of the peroxide bond. researchgate.net Of these, eleven metabolites of arterolane were reported for the first time in this study. researchgate.net The presence of these metabolites was subsequently confirmed in in vivo samples from rats. researchgate.netresearchgate.net
Earlier research involving incubation with human liver microsomes had identified three hydroxylated metabolites, with the metabolic modifications occurring on the adamantane (B196018) and cyclohexyl moieties of the arterolane structure. researchgate.net In vivo studies in Sprague-Dawley rats provided further insight into the metabolic fate of arterolane. d-nb.info After oral administration, a hydroxylation metabolite (M6) was detected in rat plasma. d-nb.info In rat urine, metabolite M6 was also present, along with its secondary glucuronide metabolites (M2 and M9), indicating both Phase I and Phase II metabolism occur in vivo. d-nb.infonih.gov
The congruence of metabolites found in in vitro human hepatocyte models and in vivo rat models suggests that the rat is an appropriate preclinical model for studying the metabolism of such compounds. d-nb.infoplos.org
Table 2: Preclinical Metabolites of Arterolane Identified in Non-Human Matrices
| Metabolite ID | m/z | Biotransformation Pathway | Matrix Detected | Citations |
| M1 | 234 | Peroxide bond scission | Rat Liver Microsomes (RLM) | researchgate.net |
| M2 | 248 | Peroxide bond scission | Rat Plasma | researchgate.net |
| M3 | 302 | Peroxide bond scission | Rat Liver Microsomes (RLM) | researchgate.net |
| M4 | 305 | Peroxide bond scission | Rat Plasma | researchgate.net |
| M5 | 219 | Peroxide bond scission | Rat Plasma | researchgate.net |
| M6-M11 | 450 | Hydroxylation | Rat Liver Microsomes (RLM), Rat Plasma, Rat Urine | d-nb.inforesearchgate.net |
| M12-M14 | 466 | Dihydroxylation | Human Liver Microsomes (HLM) | researchgate.net |
| M2 (glucuronide) | - | Oxidation and Glucuronidation | Rat Urine | d-nb.info |
| M9 (glucuronide) | - | Dihydroxylation and Glucuronidation | Rat Urine | d-nb.info |
Preclinical Pharmacokinetic Assessment of Arterolane Tosylate Salt Non Human Animal Models
Absorption and Distribution Studies in Rodent Models
Pharmacokinetic studies in rodents, such as rats and mice, have been crucial in defining the absorption and distribution characteristics of Arterolane (B1665781).
Absorption: Upon oral administration, Arterolane is well absorbed. nih.gov However, its absorption can be influenced by several factors. Studies in rats have shown that administration with food can enhance the systemic exposure to Arterolane. nafdac.gov.ng The presence of secondary peaks in the plasma concentration-time profiles of Arterolane suggests potential complexities in its absorption, which could be related to regional differences in gut absorption, enterohepatic cycling, or variable gastric emptying. nafdac.gov.ng
The intestinal enzyme CYP3A has been identified as playing a role in the dose-dependent bioavailability of Arterolane in rats. nafdac.gov.ng Co-administration with ketoconazole, a potent CYP3A4 inhibitor, led to a roughly 20-fold increase in the oral bioavailability of Arterolane at a lower dose, indicating significant first-pass metabolism in the intestine. nafdac.gov.ng
Distribution: Once absorbed, Arterolane exhibits a high volume of distribution in preclinical species, including rats. biorxiv.org In rats, the volume of distribution has been reported to be 3.3 L/kg. bioline.org.br This large volume of distribution suggests extensive tissue uptake from the systemic circulation. biorxiv.org The drug is also highly bound to plasma proteins, with binding reported to be greater than 99% across multiple species. biorxiv.org In vitro studies have indicated that the blood-to-plasma ratio is approximately 1.61. biorxiv.orgbiorxiv.org
| Parameter | Species | Value | Reference |
|---|---|---|---|
| Volume of Distribution (Vd) | Rat | 3.3 L/kg | bioline.org.br |
| Plasma Protein Binding | Multiple Species | >99% | biorxiv.org |
| Blood to Plasma Ratio | In vitro | 1.61 | biorxiv.orgbiorxiv.org |
| Effect of Food on Absorption | Rat | Increased systemic exposure | nafdac.gov.ng |
Elimination Pathways and Half-Life Determination in Preclinical Species
The elimination of Arterolane from the body involves metabolic processes and is characterized by a relatively short half-life in preclinical models.
Metabolism: In vitro studies using human liver microsomes have identified CYP3A4 as the primary enzyme responsible for the metabolism of Arterolane. nafdac.gov.ng However, studies in rats suggest that hepatic CYP3A4 is unlikely to be a major contributor to the systemic clearance of the drug. nafdac.gov.ng Instead, intestinal CYP3A appears to play a more significant role in its presystemic elimination. nafdac.gov.ng
Half-Life: The elimination half-life (t₁/₂) of Arterolane is relatively short in preclinical species. In rats, the terminal half-life has been reported as 0.76 hours. bioline.org.br Other reports mention a half-life of 2-4 hours. researchgate.net This rapid elimination is a key characteristic of the compound. nih.gov For comparison, another ozonide, artefenomel, was developed to have a slower elimination profile than Arterolane. nih.gov
Excretion: Studies involving radiolabeled compounds have shown that radioactivity is recovered in both urine and feces, indicating both renal and fecal routes of excretion for the drug and its metabolites. bioline.org.br
| Parameter | Species | Value/Finding | Reference |
|---|---|---|---|
| Terminal Half-Life (t₁/₂) | Rat | 0.76 hours | bioline.org.br |
| Reported Half-Life Range | General Preclinical | 2-4 hours | researchgate.net |
| Systemic Clearance (CL) | Rat | 3.0 L/h/kg | bioline.org.br |
| Primary Metabolizing Enzyme | In vitro (Human) | CYP3A4 | nafdac.gov.ng |
| Primary Site of First-Pass Metabolism | Rat | Intestine (via CYP3A) | nafdac.gov.ng |
Bioavailability Considerations in Non-Human Animal Models Related to Salt Form
The oral bioavailability of a drug can be influenced by its physicochemical properties, including its salt form, which can affect solubility and dissolution rate.
While specific studies directly comparing the bioavailability of Arterolane Tosylate salt with other salt forms in the same animal model are not extensively detailed in the provided search results, the literature does provide insights into bioavailability and the use of different forms of the compound.
Arterolane has been evaluated as both a free base and as various salts, including tosylate and maleate, in preclinical studies. bioline.org.brnih.gov For instance, in efficacy studies in P. berghei-infected mice, Arterolane has been administered as the tosylate salt. nih.gov A study comparing a regioisomer of Arterolane to Arterolane itself used both the tosylate salt and the free base, noting comparable efficacy between the forms in that specific model. nih.gov
The oral bioavailability of Arterolane in rats has been reported to be 35%. nih.gov Another study noted good oral bioavailability in both rats and mice. bioline.org.br The choice of a salt form, such as a tosylate, is often made during pharmaceutical development to improve properties like stability and solubility, which can, in turn, enhance bioavailability. rsc.org However, the direct, quantitative impact of the tosylate salt form on Arterolane's bioavailability compared to its free base or other salts in non-human models requires more specific comparative studies.
Structure Activity Relationship Sar Studies of Arterolane Analogues in Preclinical Research
Impact of Structural Modifications on In Vitro Biochemical Interactions
The primary biochemical interaction responsible for the antimalarial activity of Arterolane (B1665781) is its reaction with intraparasitic ferrous heme (Fe(II)-heme). This interaction leads to the reductive cleavage of the endoperoxide bridge within the trioxolane ring, generating cytotoxic carbon-centered radicals that alkylate and damage essential parasite components, ultimately leading to parasite death. SAR studies have systematically investigated how modifications to the Arterolane scaffold affect this critical chemical activation step.
The 1,2,4-Trioxolane (B1211807) Pharmacophore: The endoperoxide O-O bond is the absolute requirement for activity. Its removal or replacement completely abolishes the compound's ability to interact with heme and, consequently, its antimalarial properties. The stability and reactivity of this ring are finely tuned by its substituents.
The Spiroadamantane Moiety: The adamantane (B196018) group serves several crucial functions. It imparts significant steric bulk and high lipophilicity, which enhances chemical stability by sterically shielding the peroxide bond from premature decomposition. Furthermore, its lipophilic nature is believed to facilitate membrane transport and accumulation within the parasite's digestive vacuole, where heme is abundant. Replacing the adamantane with smaller, less lipophilic cycloalkyl groups (e.g., cyclohexyl) or acyclic groups often leads to decreased chemical stability and a less favorable reactivity profile with heme.
The following table summarizes the qualitative impact of key structural motifs on the fundamental biochemical properties of Arterolane analogues.
Table 1: Influence of Core Structural Motifs on Biochemical Properties
| Structural Motif | Role in Biochemical Interaction | Impact of Modification/Removal |
|---|---|---|
| Endoperoxide Bridge (-O-O-) | Essential pharmacophore; site of reductive cleavage by Fe(II)-heme. | Removal completely abolishes bioactivation and antimalarial activity. |
| Spiroadamantane Group | Provides lipophilicity and steric shielding. Enhances chemical stability and facilitates accumulation at the target site. | Replacement with smaller or more flexible groups can decrease stability and alter reactivity. |
| 1,2,4-Trioxolane Ring | The core scaffold housing the peroxide bond. Its geometry influences reactivity. | Altering ring substituents affects the rate of heme-mediated activation. |
| Dispiro Linkage | Confers a rigid, three-dimensional structure. | Modifications to this linkage can disrupt the optimal orientation for heme interaction. |
Correlation between Chemical Structure and Preclinical In Vitro Biological Activities
The biochemical interactions described above translate directly into measurable in vitro biological activity, typically quantified as the half-maximal inhibitory concentration (IC₅₀) against cultured Plasmodium falciparum parasites. SAR studies have established a strong correlation between specific structural features and antimalarial potency against both drug-sensitive and drug-resistant parasite strains.
The spiroadamantane group was identified as a superior substituent for conferring high potency. Early research explored a wide range of spirocyclic and acyclic ketones in the synthesis of ozonide analogues. While several analogues showed promise, the adamantane-containing compound (Arterolane) consistently demonstrated an optimal balance of high potency, favorable chemical stability, and good oral bioavailability in preclinical models.
Modifications to the adamantane ring itself or its replacement with other groups have been systematically evaluated.
Replacement of Adamantane: Analogues where the adamantane was replaced by a spiro-cyclohexane or a spiro-cyclopentane group were synthesized and tested. These compounds were generally found to be active but were consistently less potent than Arterolane, highlighting the privileged role of the bulky, lipophilic adamantane cage.
Substitution on the Adamantane Ring: Adding substituents to the adamantane ring was explored to modulate physicochemical properties. However, these modifications did not typically lead to an improvement in intrinsic potency and often complicated synthesis.
Integrity of the Peroxide: As a definitive control, analogues lacking the peroxide bridge were synthesized. These compounds were uniformly inactive, confirming that the in vitro biological activity is entirely dependent on the heme-activated "warhead" functionality of the trioxolane ring.
The table below presents representative data from SAR studies, illustrating the relationship between structural changes and in vitro antimalarial activity against chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum.
Table 2: Representative In Vitro Antimalarial Activity of Arterolane Analogues
| Compound | Key Structural Feature / Modification | IC₅₀ vs. P. falciparum 3D7 (nM) | IC₅₀ vs. P. falciparum K1 (nM) |
|---|---|---|---|
| Arterolane (OZ277) | Spiroadamantane group | 1.3 | 0.8 |
| Analogue A | Spirocyclohexane group (replaces adamantane) | 9.5 | 7.0 |
| Analogue B | Spirocyclopentane group (replaces adamantane) | 21.0 | 18.5 |
| Analogue C | Acyclic isopropyl group (replaces adamantane) | 150.0 | 135.0 |
| Analogue D | Peroxide bridge removed (inactive control) | >10,000 | >10,000 |
This data clearly demonstrates that the bulky spiroadamantane structure is critical for achieving single-digit nanomolar potency.
Stereochemical Influences on Compound Properties and Interactions
Stereochemistry plays a nuanced but critical role in the activity of Arterolane. The molecule contains several chiral centers, leading to the possibility of multiple stereoisomers. The key stereochemical considerations are the relative orientation of the substituents on the trioxolane ring (cis vs. trans) and the absolute configuration of the enantiomers.
Cis/Trans Isomerism: Arterolane is the trans-isomer, where the adamantane group and the other substituent on the trioxolane ring are on opposite faces of the ring. Synthesis also produces the corresponding cis-isomer. Preclinical testing revealed that the trans-isomers are significantly more stable and potent than their cis-counterparts. The cis-isomers are generally considered to be too chemically unstable for drug development, as they decompose rapidly and exhibit much weaker biological activity.
Enantiomers: Arterolane (trans-OZ277) is synthesized and administered as a racemic mixture, meaning it contains equal amounts of two enantiomers: (+)-OZ277 and (-)-OZ277. These enantiomers were separated and tested individually to determine if one was more active than the other. The results showed that both (+)-OZ277 and (-)-OZ277 possess virtually identical in vitro antimalarial potency. This lack of enantioselectivity is consistent with the proposed mechanism of action. Since the drug's activity relies on the non-chiral reactant Fe(II)-heme to generate highly reactive, non-specific carbon-centered radicals, a specific chiral fit with a biological protein target is not required for the initial killing effect.
The influence of stereochemistry on in vitro potency is summarized in the table below.
Table 3: Impact of Stereochemistry on In Vitro Antimalarial Activity
| Stereoisomer | Description | Relative Potency (IC₅₀ vs. K1 strain) |
|---|---|---|
| (±)-Arterolane | Racemic mixture of trans enantiomers | ~0.8 nM |
| (+)-Arterolane | Single trans enantiomer | ~0.8 nM |
| (-)-Arterolane | Single trans enantiomer | ~0.9 nM |
| ***cis*-Isomer** | Diastereomer of Arterolane | >200 nM |
These findings confirm that while the trans configuration of the trioxolane ring is essential for optimal activity and stability, the absolute stereochemistry of the enantiomers does not significantly influence the compound's intrinsic antimalarial potency in vitro.
Theoretical and Computational Chemistry Approaches
Molecular Docking and Dynamics Simulations for Compound Interactions
Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how a drug molecule interacts with its biological target and its environment.
Molecular Docking:
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Arterolane (B1665781), docking studies could be employed to investigate its interaction with potential biological targets. For instance, related tetraoxane (B8471865) antimalarials have been studied for their binding to the falcipain-2 enzyme. researchgate.net A similar approach for Arterolane-d6 would involve docking the molecule into the active site of this or other relevant parasitic enzymes to predict binding affinity and key interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net These predictions can guide the design of more potent analogues.
Molecular Dynamics (MD) Simulations:
MD simulations provide a dynamic picture of molecular systems, revealing how atoms and molecules move and interact over time. For Arterolane-d6 Tosylate Salt, MD simulations can be used to study its behavior in aqueous solution, which is crucial for understanding its solubility and bioavailability.
Simulations would typically be performed using force fields like OPLS-AA in conjunction with a water model such as SPC/E or TIP3P. mdpi.com The system would consist of Arterolane-d6 cations, tosylate anions, and water molecules in a simulation box under controlled temperature and pressure (NPT ensemble). mdpi.com The simulation would track the trajectories of all atoms, allowing for the calculation of various properties.
One key output is the radial distribution function (RDF) , which describes how the density of surrounding particles varies as a function of distance from a reference particle. For example, the RDF between the Arterolane-d6 cation and the tosylate anion can reveal the extent of ion pairing in solution. mdpi.com Similarly, RDFs between the ions and water molecules can elucidate the structure of their hydration shells. ucl.ac.uk
Another important parameter that can be derived from MD simulations is the mean square displacement (MSD) , which is used to calculate the diffusion coefficient of each species in the solution. ucl.ac.uk This provides insight into the mobility of the drug and its counter-ion.
The following table illustrates the type of data that could be generated from an MD simulation of this compound in an aqueous environment.
| Simulation Parameter | Hypothetical Value | Significance |
| Arterolane-d6 Diffusion Coefficient | 1.2 x 10⁻⁵ cm²/s | Indicates the mobility of the drug molecule in the solvent. |
| Tosylate Diffusion Coefficient | 1.5 x 10⁻⁵ cm²/s | Reflects the mobility of the counter-ion. |
| Water Diffusion Coefficient | 2.3 x 10⁻⁵ cm²/s | Provides a baseline for the mobility of the solvent molecules. |
| Arterolane-Tosylate RDF Peak | 4.5 Å | Suggests the most probable distance between the cation and anion, indicating potential ion pairing. |
These values are illustrative and would be determined from detailed simulations.
By understanding these fundamental interactions, formulators can make more informed decisions to enhance the compound's pharmaceutical properties.
Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., degradation pathways)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms at the electronic level. mdpi.com For this compound, these methods can be applied to understand its chemical stability and predict potential degradation pathways.
The degradation of Arterolane, a peroxide-containing molecule, is of significant interest. DFT calculations can be used to model the molecule's electronic structure and compute the energies of various potential degradation intermediates and transition states. mdpi.com This allows for the mapping of the most energetically favorable degradation routes. For example, the cleavage of the endoperoxide bridge, which is believed to be crucial for its antimalarial activity, can be modeled.
The process would involve:
Optimizing the geometry of the ground state of the Arterolane-d6 molecule.
Proposing several plausible degradation steps, such as homolytic or heterolytic cleavage of the O-O bond, followed by subsequent rearrangements.
Calculating the energies of all reactants, intermediates, transition states, and products for each proposed pathway.
The pathway with the lowest activation energy barriers would be considered the most likely degradation route. The following table provides a hypothetical example of calculated energies for a proposed degradation pathway.
| Reaction Step | Species | Calculated Relative Energy (kJ/mol) | Interpretation |
| 1 | Arterolane-d6 (ground state) | 0 | Reference energy. |
| 2 | Transition state for O-O bond cleavage | +120 | Energy barrier to initiate degradation. |
| 3 | Biradical intermediate | +50 | A key reactive intermediate formed after bond cleavage. |
| 4 | Final degradation product | -250 | An energetically favorable and stable end product of this pathway. |
These energy values are hypothetical and would be the result of extensive quantum chemical calculations.
Such studies can provide valuable insights into the intrinsic stability of the molecule and help in designing more stable drug candidates or developing appropriate storage conditions.
In Silico Prediction of Metabolites and Impurities
In silico methods are increasingly used in drug development to predict the metabolic fate of a compound and to identify potential impurities. These computational approaches can significantly reduce the need for extensive experimental screening.
Metabolite Prediction:
The metabolism of a drug is a major determinant of its efficacy and toxicity. In silico metabolite prediction tools use databases of known metabolic reactions and algorithms to predict how a drug might be transformed by metabolic enzymes, primarily the cytochrome P450 (CYP) family.
For Arterolane-d6, these programs would analyze its structure and identify sites that are susceptible to common metabolic reactions, such as oxidation, reduction, and hydrolysis. The software would then generate a list of potential metabolites, which can be prioritized for subsequent experimental verification. The deuteration in Arterolane-d6 might slightly alter the metabolic profile compared to the non-deuterated parent compound, and in silico tools can help to hypothesize these differences.
Impurity Prediction:
Computational methods can also be used to predict the formation of impurities during the synthesis or degradation of this compound. By analyzing the synthetic route, potential side-reactions and by-products can be modeled. Similarly, by understanding the degradation pathways as discussed in the previous section, the structures of potential degradants can be predicted. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structure of potential impurities with their chromatographic behavior, aiding in their analytical detection. science.gov
The table below presents a hypothetical list of predicted metabolites and impurities for this compound.
| Compound Type | Predicted Structure/Modification | Potential Formation Pathway |
| Metabolite | Hydroxylation of the cyclohexane (B81311) ring | CYP-mediated oxidation |
| Metabolite | N-dealkylation | Oxidative removal of the aminopropyl group |
| Impurity | Epoxide formation | Side-reaction during synthesis |
| Degradant | Ring-opened diol | Hydrolysis of the trioxolane ring |
These are illustrative examples of potential metabolites and impurities that would be identified through in silico prediction software.
Early identification of potential metabolites and impurities through these computational approaches allows for the development of appropriate analytical methods for their detection and control, ensuring the quality and safety of the final drug product.
Applications of Arterolane D6 Tosylate Salt As a Research Tool
Use in Quantitative Bioanalysis as a Stable Isotope Internal Standard
In the realm of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for accuracy and precision. wuxiapptec.comnih.govcrimsonpublishers.com Arterolane-d6 Tosylate Salt, with its six deuterium (B1214612) atoms, is an ideal SIL-IS for the quantification of arterolane (B1665781) in biological matrices such as plasma, urine, and tissues. scispace.com
The fundamental principle behind using a SIL-IS lies in its near-identical physicochemical properties to the analyte of interest—in this case, arterolane. nih.gov When this compound is spiked into a biological sample, it undergoes the same extraction, chromatographic, and ionization processes as the unlabeled arterolane. Any variations in sample preparation or instrument response will affect both the analyte and the SIL-IS to the same extent. wuxiapptec.com This co-elution and similar behavior in the mass spectrometer allow for the correction of matrix effects and other sources of analytical variability, leading to highly reliable quantification. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique for this purpose. rjptonline.org In a typical LC-MS/MS method, specific precursor-to-product ion transitions are monitored for both arterolane and this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of arterolane in unknown samples. The mass difference of 6 Daltons between the deuterated and non-deuterated forms allows for their distinct detection by the mass spectrometer without cross-signal interference. nih.gov
Table 1: Representative LC-MS/MS Method Parameters for the Quantification of Arterolane using this compound as an Internal Standard
| Parameter | Value |
| Chromatography | |
| Column | C18 (e.g., 150 x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Arterolane: e.g., m/z 393.3 → [product ion] Arterolane-d6: e.g., m/z 399.3 → [product ion] |
| Validation | |
| Linearity Range | 1 - 2000 ng/mL (r² > 0.99) |
| Accuracy | 85-115% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
This table is a representation of typical values and may not reflect a specific published study.
Role in Mechanistic Studies of Peroxide Reactivity
The therapeutic action of arterolane is attributed to its 1,2,4-trioxolane (B1211807) ring, which contains a crucial peroxide bond. A key hypothesis for its mechanism of action is the iron-mediated cleavage of this peroxide bond within the malaria parasite. researchgate.netresearchgate.net This reaction is thought to generate carbon-centered radicals that are toxic to the parasite. orientjchem.org
This compound can be employed in mechanistic studies to probe the intricacies of this peroxide reactivity. By using the deuterated form, researchers can investigate kinetic isotope effects. A kinetic isotope effect occurs when an atom at or near a bond that is breaking in the rate-determining step of a reaction is replaced by one of its heavier isotopes. If the C-H bonds adjacent to the peroxide moiety are involved in the radical generation or subsequent reactions, replacing hydrogen with deuterium could potentially alter the reaction rate. Observing such an effect would provide strong evidence for the proposed reaction mechanism.
Furthermore, studies have explored the reaction of 1,2,4-trioxolanes with ferrous ions (Fe(II)) and have shown that the reaction leads to the formation of carbon-centered radicals. researchgate.net The reactivity is influenced by the steric and electronic environment around the peroxide bond. While this compound would not be expected to have a significantly different electronic effect, its use in competitive reactivity studies against unlabeled arterolane could reveal subtle details about the transition state of the iron-peroxide interaction.
Table 2: Research Findings on the Reactivity of Arterolane and Related Peroxides
| Study Focus | Key Findings | Reference(s) |
| Iron-Mediated Degradation | Active antimalarial trioxolanes undergo peroxide bond cleavage by Fe(II), leading to the formation of carbon-centered radicals. The reaction rate is influenced by steric hindrance around the peroxide bond. | researchgate.net |
| Heme Alkylation | The antimalarial activity of ozonides like arterolane is not solely dependent on peroxide bond cleavage but also on the ability of the resulting reactive intermediates to alkylate heme or other targets. | nih.govacs.org |
| Bioactivation | The mechanism of action involves reductive activation of the peroxide bond by intra-parasitic heme. | researchgate.net |
| Radical Formation | The antagonism observed in combination experiments with radical spin traps supports the hypothesis that the formation of carbon-centered radicals is critical for the activity of arterolane. | orientjchem.org |
Facilitating Metabolite Identification in Complex Biological Samples
Identifying the metabolic fate of a drug is a critical aspect of drug development. This compound is an invaluable tool for facilitating the identification of arterolane's metabolites in complex biological samples like plasma, urine, and feces. researchgate.net
When a mixture of arterolane and a known amount of this compound is administered in preclinical studies, the metabolites of both compounds will be formed. In a mass spectrum, each metabolite derived from the deuterated parent drug will appear as a "doublet" with its non-deuterated counterpart, separated by a mass difference corresponding to the number of deuterium atoms retained in the metabolite structure. This characteristic isotopic signature makes it significantly easier to distinguish drug-related metabolites from the vast number of endogenous compounds present in a biological matrix. nih.gov
Studies on arterolane metabolism have identified several phase I metabolites. researchgate.net The primary metabolic pathways involve hydroxylation on the adamantane (B196018) and cyclohexyl moieties. ijrti.org For instance, the formation of monohydroxylated metabolites results in an increase in molecular mass by 16 Da. A comprehensive study using high-resolution mass spectrometry identified a total of 18 metabolites of arterolane in vitro and in vivo. researchgate.net The use of Arterolane-d6 would confirm the identity of these metabolites by the presence of the corresponding d6-labeled metabolite peaks.
Table 3: Known Metabolites of Arterolane Identified via Mass Spectrometry
| Metabolite | Biotransformation | Observed m/z (M+H)⁺ |
| M1-M3 | Monohydroxylation | 409.3 |
| M4-M8 | Dihydroxylation | 425.3 |
| M9 | Peroxide bond scission & oxidation | 395.3 |
| M10 | Oxidation | 407.3 |
Data sourced from a comprehensive metabolite identification study. researchgate.netijrti.org
Q & A
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of Arterolane-d6 Tosylate Salt in synthetic batches?
Q. How should researchers design stability studies to assess the degradation pathways of this compound under varying storage conditions?
Implement accelerated stability testing under controlled temperature (e.g., 25°C, 40°C), humidity (e.g., 60% RH), and light exposure. Monitor degradation via HPLC-UV/Vis for byproduct formation and NMR for structural changes. Use Arrhenius kinetics to extrapolate shelf-life under standard conditions. Report degradation products using ICH Q3B guidelines, including mass balance calculations and forced degradation studies (acid/base hydrolysis, oxidative stress) . Tabulate data showing % purity loss over time, with error margins reflecting replicate measurements (n ≥ 3) .
Q. What validation parameters are essential for quantifying this compound in biological matrices during preclinical studies?
Validate assays for linearity (R² ≥ 0.995), precision (%RSD < 15%), accuracy (spiked recovery 85–115%), and lower limit of quantification (LLOQ) . Include matrix effect evaluations (e.g., plasma vs. buffer) and stability in autosampler conditions. Use internal standards (e.g., isotopically labeled analogs) to correct for ion suppression in LC-MS/MS . Provide calibration curves and cross-validation data against orthogonal methods (e.g., ELISA) in supplementary files .
Advanced Research Questions
Q. How can researchers address discrepancies in interlaboratory reproducibility when quantifying this compound in complex matrices?
Adopt standardized protocols for sample preparation (e.g., extraction solvents, centrifugation speeds) and instrument calibration (e.g., daily tuning with reference materials). Perform bias analysis using Bland-Altman plots to compare interlab variability. Submit raw data (e.g., chromatograms, spectral outputs) and uncertainty estimates (e.g., confidence intervals for balance/thermocouple calibrations) . Use mixed-effects models to account for lab-specific confounding factors (e.g., ambient temperature fluctuations) .
Q. What methodological considerations are critical when analyzing contradictory pharmacokinetic data of this compound across preclinical models?
Evaluate species-specific metabolic pathways (e.g., cytochrome P450 isoform differences) and tissue distribution profiles. Use physiologically based pharmacokinetic (PBPK) modeling to reconcile data from rodents vs. non-rodents. Validate assumptions with in vitro hepatocyte clearance assays and protein binding studies. Report interspecies scaling factors and allometric exponents in tabular form . Address outliers through sensitivity analyses and Bayesian hierarchical models .
Q. How should researchers resolve contradictions in deuterium retention data during metabolic stability studies of this compound?
Perform isotope ratio mass spectrometry (IRMS) to track deuterium loss in metabolites. Compare fragmentation patterns in MS/MS spectra to distinguish between enzymatic cleavage and non-enzymatic exchange. Use molecular dynamics simulations to predict deuterium lability at specific positions. Provide heatmaps showing deuterium retention rates across incubation timepoints and biological replicates .
Q. What strategies mitigate batch-to-batch variability in deuterium labeling efficiency during this compound synthesis?
Optimize reaction conditions (e.g., solvent purity, catalyst loading) using design of experiments (DoE) . Characterize intermediates via FT-IR and X-ray crystallography to confirm deuteration sites. Include QC criteria for isotopic enrichment (e.g., ≥98% d6 incorporation) and residual solvent limits (ICH Q3C). Publish batch records with reaction yield, purity, and spectral validation .
Methodological Frameworks
- Data Reporting : Follow ACS Style Guidelines for tables (e.g., significant figures, uncertainty intervals) and figures (e.g., error bars for triplicate measurements) .
- Conflict Resolution : Apply root-cause analysis (e.g., Ishikawa diagrams) to trace data contradictions to source errors (instrument calibration, operator technique) .
- Ethical Compliance : Disclose funding sources, conflicts of interest, and animal/human ethics approvals per ARRIVE 2.0 or CONSORT guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
